Molecular Weight and Hydrogen Bond Donor Count Differentiate Annularin D from Antibacterial Annularin Analogs
Annularin D (C₁₀H₁₄O₃, MW 182.0943 Da) possesses a molecular weight 16 Da lower than Annularin A (C₁₀H₁₄O₄, MW 198.0892 Da) and 32 Da lower than Annularin C (C₁₀H₁₄O₅, MW 214.0841 Da), corresponding to the absence of one and two hydroxyl groups, respectively [1]. This translates to zero hydrogen bond donor (HBD) count for Annularin D versus one HBD for Annularin A and two HBDs for Annularin C, a property that directly impacts chromatographic retention time, membrane permeability predictions, and mass spectrometric identification in crude fungal extracts.
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | MW 182.0943 Da; HBD count = 0 |
| Comparator Or Baseline | Annularin A: MW 198.0892 Da, HBD = 1; Annularin C: MW 214.0841 Da, HBD = 2 |
| Quantified Difference | ΔMW = -16 Da (vs Annularin A); ΔMW = -32 Da (vs Annularin C); HBD difference of 1 and 2, respectively |
| Conditions | High-resolution mass spectrometry (HRESIMS) and NMR data reported for compounds isolated from A. triseptatus [1] |
Why This Matters
The lower molecular weight and absence of hydrogen bond donors make Annularin D the preferred choice as an internal standard for LC-MS dereplication workflows targeting hydroxylated α-pyrone natural products, as it avoids co-elution and ion suppression artifacts common with more polar analogs.
- [1] Li, C.; Nitka, M.V.; Gloer, J.B.; Campbell, J.; Shearer, C.A. Annularins A–H: New Polyketide Metabolites from the Freshwater Aquatic Fungus Annulatascus triseptatus. J. Nat. Prod. 2003, 66 (10), 1302–1306. View Source
